2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)26-2)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYZFPQOABGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure
The compound can be described by the following chemical structure:
This structure includes an ethoxy group, a methoxy group, and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acetamides have shown the ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspase pathways and inhibition of DNA synthesis .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | TBD | Induces apoptosis via caspase activation |
| Similar Acetamide Derivative | C6 (glioma) | TBD | Inhibits DNA synthesis |
Note: TBD = To Be Determined based on ongoing research.
The biological activity of this compound is hypothesized to involve interactions with specific cellular pathways. The presence of the pyrrolidine ring may facilitate binding to G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cell proliferation and apoptosis .
Study 1: Antitumor Efficacy
In a study evaluating the anticancer effects of various acetamide derivatives, it was found that compounds structurally related to This compound exhibited significant cytotoxicity against A549 lung cancer cells. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent increase in apoptotic cells upon treatment with the compound .
Study 2: Inhibition of Tumor Growth
Another research effort focused on the impact of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of This compound , resulting in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its mechanism .
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a pharmaceutical agent. Preliminary research indicates that it may possess:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer drug. For example, it has demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 µM to 5.3 µM across different derivatives tested (Table 1) .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 12 | MCF-7 | 3.1 | Selective |
| 10 | HCT 116 | 3.7 | Moderate |
| 11 | HEK 293 | 5.3 | Moderate |
Antimicrobial Properties
Research indicates that the compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibacterial therapies. Its mechanism may involve interaction with bacterial enzymes or cell membranes, leading to inhibition of growth.
The compound's biological activity is attributed to its ability to modulate various signaling pathways within cells:
- Mechanism of Action : It may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects such as antiproliferative and antimicrobial actions.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives:
Case Study 1: Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various derivatives of the compound on several cancer cell lines. The results highlighted significant cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of the compound against common bacterial strains. The findings suggested that it could serve as a template for developing new antibacterial agents .
Preparation Methods
Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline
The amine component, 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline , is synthesized via nucleophilic substitution. A mixture of 4-amino-3-methoxyphenol (1.0 equiv) and γ-butyrolactam (1.2 equiv) is refluxed in toluene with p-toluenesulfonic acid (p-TSA, 0.1 equiv) for 12 hours. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (DCM:MeOH, 95:5) to yield the product as a pale yellow solid (72–78% yield).
Preparation of 2-(4-Ethoxyphenyl)Acetyl Chloride
The acid chloride intermediate is derived from 2-(4-ethoxyphenyl)acetic acid (1.0 equiv) treated with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours. Excess reagents are evaporated under reduced pressure to afford the acid chloride as a colorless oil (95% yield).
Amide Coupling Strategies
Schotten-Baumann Reaction
In a two-phase system, the amine (1.0 equiv) is dissolved in DCM and cooled to 0°C. A solution of 2-(4-ethoxyphenyl)acetyl chloride (1.1 equiv) in DCM is added dropwise, followed by aqueous sodium hydroxide (2.0 equiv). The mixture is stirred vigorously for 4 hours, after which the organic layer is separated, washed with brine, dried (MgSO₄), and concentrated. Crude product is recrystallized from ethanol to yield the acetamide (68–75% yield).
Catalytic Coupling with Trifluoroacetic Acid (TFA)
A modified protocol involves dissolving the amine (1.0 equiv) and acid chloride (1.05 equiv) in anhydrous 2-butanol with TFA (0.1 equiv). The reaction is heated at 100°C for 5 hours, cooled, and basified with saturated sodium bicarbonate. Extraction with ethyl acetate and chromatography (DCM:MeOH, 25:1) affords the product in 72–81% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., 2-butanol, isopropyl acetate) enhance coupling efficiency over non-polar alternatives. Catalytic TFA outperforms weaker acids like acetic acid, with yields increasing by 15–20%.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Butanol | TFA | 100 | 5 | 81 |
| Isopropyl Acetate | p-TSA | 80 | 18 | 65 |
| Acetone | K₂CO₃ | 60 | 12 | 58 |
Stoichiometric Adjustments
A 10% excess of acid chloride ensures complete amine acylation, minimizing unreacted starting material. Prolonged reaction times (>8 hours) risk ethoxy group hydrolysis, necessitating precise monitoring via TLC.
Purification and Characterization
Flash Chromatography
Crude product is purified using a gradient of methanol (2–5%) in DCM with 0.3% triethylamine to suppress silanol interactions. This method resolves byproducts such as dimerized amines or residual lactam.
Recrystallization
Ethanol or ethyl acetate/hexane mixtures (3:1) yield high-purity crystals. Single-crystal X-ray diffraction confirms the E-configuration of the acetamide bond, with dihedral angles between aromatic rings ranging 14.9–45.8°.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, NH), 7.75–7.08 (m, 6H, Ar-H), 4.77 (s, 2H, CH₂), 3.72 (s, 3H, OCH₃), 2.28 (s, 3H, pyrrolidone-CH₂).
- IR (KBr): 3381 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O ether).
Mechanistic Insights and Side Reactions
The amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Competing side reactions include:
- Ethoxy Hydrolysis : Under strongly acidic or prolonged heating, the ethoxy group may hydrolyze to a phenol, detectable via LC-MS (m/z +18).
- Dimerization : Excess amine leads to bis-acylation, mitigated by maintaining a 1:1.1 amine:acid chloride ratio.
Scalability and Industrial Relevance
Kilogram-scale batches employ continuous flow reactors to enhance heat transfer and reduce reaction times. A 2024 pilot study achieved 89% yield using microfluidic channels (residence time: 30 minutes) and in-line IR monitoring.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?
Answer:
The synthesis of acetamide derivatives typically involves coupling aromatic amines with activated carboxylic acid derivatives. A common approach is using carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. For example:
- React the precursor acid (e.g., 4-ethoxyphenylacetic acid) with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline in DCM, using triethylamine as a base, and stir at 0–5°C to minimize side reactions .
- Purify the crude product via silica gel chromatography (gradient elution with 0–8% methanol in DCM) followed by recrystallization from ethyl acetate to achieve >95% purity .
Key considerations : Monitor reaction progress with TLC, optimize stoichiometry to avoid unreacted intermediates, and confirm structure with NMR and mass spectrometry.
Basic: How should researchers characterize the structural conformation of this compound?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify substituent patterns (e.g., ethoxy/methoxy protons at δ 1.3–1.5 ppm and δ 3.8–4.1 ppm, respectively) and confirm amide bond formation (NH resonance at δ 7.6–8.0 ppm) .
- X-ray crystallography : Resolve conformational differences in the asymmetric unit, as seen in analogous acetamide derivatives with dihedral angles varying by 20–30° between phenyl and pyrazolyl rings .
- FT-IR : Verify carbonyl stretching frequencies (amide C=O at ~1650–1680 cm⁻¹ and pyrrolidinone C=O at ~1700 cm⁻¹).
Advanced: How can conflicting crystallographic data from different batches be resolved?
Answer:
Discrepancies may arise from polymorphism or solvent-dependent packing. To address this:
- Perform temperature-dependent crystallography to assess conformational flexibility .
- Compare Hirshfeld surface analyses to identify intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize specific conformations .
- Use density functional theory (DFT) to calculate energy differences between observed conformers and validate experimental data computationally.
Example : In a related dichlorophenylacetamide, three distinct molecules in the asymmetric unit exhibited dihedral angle variations (54.8°–77.5°), attributed to steric repulsion between substituents .
Advanced: What strategies mitigate low yields during amide bond formation?
Answer:
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Optimize by:
- Pre-activation : Convert the acid to an acyl chloride using thionyl chloride or oxalyl chloride before coupling with the amine.
- Coupling additives : Include 1-hydroxybenzotriazole (HOBt) or DMAP to enhance reactivity and reduce racemization.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
Case study : A 58% yield was achieved for a structurally complex acetamide by repeating the addition of acetyl chloride and Na₂CO₃ to drive the reaction to completion .
Advanced: How can researchers predict the biological activity of this compound?
Answer:
Leverage computational and experimental methods:
- Molecular docking : Screen against target proteins (e.g., penicillin-binding proteins, given structural similarities to benzylpenicillin lateral chains ).
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends in related acetamides.
- In vitro assays : Test for antimicrobial or enzyme-inhibitory activity, guided by the compound’s pyrrolidinone moiety, which is common in bioactive molecules .
Basic: What analytical techniques validate purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<5%).
- Stability studies : Store the compound at –20°C in anhydrous DMSO or as a lyophilized powder to prevent hydrolysis of the amide bond .
- Mass spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₂H₂₅N₂O₄: 381.18 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
